molecular formula C12H8N2O2 B3324093 5,10-Dihydrophenazine-1,4-dione CAS No. 1790-81-4

5,10-Dihydrophenazine-1,4-dione

Cat. No. B3324093
CAS RN: 1790-81-4
M. Wt: 212.20 g/mol
InChI Key: VAASABGZPGHBSZ-UHFFFAOYSA-N
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Description

5,10-Dihydrophenazine-1,4-dione is a member of the class of phenazines obtained by hydrogenation of the 5 and 10 positions of phenazine . It is a dihydrophenazine-based organic photoredox catalyst designed to be a strong excited-state reductant and possesses advanced photophysical and electrochemical properties .


Synthesis Analysis

Dihydrophenazine-based copolymers have been developed as promising cathode materials for dual-ion batteries . The p-electrons on the nitrogen sites form extended conjugation with the π-electrons of the quinone rings, and the piperazine ring between the two quinone rings allows the delocalization of electrons through the entire molecule .


Molecular Structure Analysis

The molecular formula of this compound is C12H10N2 . The p-electrons on the nitrogen sites form extended conjugation with the π-electrons of the quinone rings, and the piperazine ring between the two quinone rings allows the delocalization of electrons through the entire molecule .


Chemical Reactions Analysis

The biosynthesis of phenazines involves the conversion of chorismic acid via various intermediates to phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA). PDC and PCA then act as “core” phenazines that strain-specific enzymes convert to the over 150 phenazine derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.23 and is solid at 20 degrees Celsius . It has a density of 1.44g/cm3 and a boiling point of 358.6ºC at 760 mmHg .

Mechanism of Action

The mechanism of action of 5,10-Dihydrophenazine-1,4-dione is primarily based on its redox activity. It serves as a strong excited-state reductant in its role as a dihydrophenazine-based organic photoredox catalyst .

Future Directions

The future directions of 5,10-Dihydrophenazine-1,4-dione research could involve its use in the development of advanced aqueous Zn-organic batteries . The piperazine-linked quinone compound of 2,3,7,8-tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone (TDT) has been synthesized for this purpose .

properties

IUPAC Name

phenazine-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-9-5-6-10(16)12-11(9)13-7-3-1-2-4-8(7)14-12/h1-6,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAASABGZPGHBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=CC=C(C3=N2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318287
Record name NSC328400
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1790-81-4
Record name NSC328400
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC328400
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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